Bromisoval

Description

Structure

3D Structure

Properties

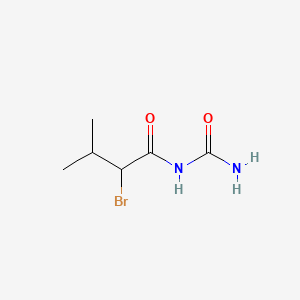

IUPAC Name |

2-bromo-N-carbamoyl-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrN2O2/c1-3(2)4(7)5(10)9-6(8)11/h3-4H,1-2H3,(H3,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCCHHWTTBEZNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040656 | |

| Record name | Bromisovalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-67-3 | |

| Record name | Bromovalerylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromisoval [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromisoval | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13370 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanamide, N-(aminocarbonyl)-2-bromo-3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bromisovalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromisoval | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMISOVAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469GW8R486 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Bromisoval on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent whose therapeutic effects are primarily mediated through the positive allosteric modulation of gamma-aminobutyric acid type A (GABA-A) receptors. This document provides a comprehensive overview of the current understanding of bromisoval's mechanism of action. It details its effects on GABAergic neurotransmission, summarizes key experimental findings, and outlines the methodologies used to elucidate its pharmacodynamics. While quantitative data on bromisoval is limited in publicly available literature, this guide synthesizes the established principles of its action and provides detailed protocols for its further investigation.

Introduction to Bromisoval

Bromisoval is a derivative of urea containing a bromine atom, a structural feature considered significant for its sedative properties.[1] Historically used for its calming and sleep-inducing effects, its clinical use has largely been superseded by newer agents with more favorable safety profiles.[1][2] However, understanding its interaction with GABA-A receptors remains of interest for the development of novel therapeutics targeting the GABAergic system.

Core Mechanism of Action at the GABA-A Receptor

The central nervous system's primary inhibitory neurotransmitter is GABA. Its effects are largely mediated by the ionotropic GABA-A receptor, a ligand-gated chloride ion channel.[3] The binding of GABA to its receptor causes the channel to open, leading to an influx of chloride ions (Cl-). This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing overall neuronal excitability.[1]

Bromisoval's primary mechanism of action is to enhance the effect of GABA at the GABA-A receptor.[1] It acts as a positive allosteric modulator , meaning it binds to a site on the receptor that is distinct from the GABA binding site.[1] This binding event is believed to increase the receptor's affinity for GABA, thereby potentiating the GABA-induced chloride current.[1] The result is a more profound and prolonged state of neuronal inhibition, leading to the sedative and hypnotic effects of the drug.[1]

Distinction from Benzodiazepines

Crucially, the modulatory effect of bromisoval on GABA-A receptor-mediated inhibitory postsynaptic currents (IPSCs) is not diminished by flumazenil, a known antagonist of the benzodiazepine binding site.[4] This strongly indicates that bromisoval interacts with a binding site on the GABA-A receptor that is separate from the one used by benzodiazepines.[4]

Signaling Pathway and Molecular Interactions

The precise binding site for bromisoval on the pentameric GABA-A receptor has not yet been definitively identified. However, its action can be conceptualized within the broader framework of GABA-A receptor signaling.

Figure 1: Proposed signaling pathway for Bromisoval's action on the GABA-A receptor.

Quantitative Data Summary

Table 1: In Vivo Electrophysiological Effects of Bromisoval (as Bromovalerylurea) in Rats

| Parameter | Dose | Observation | Reference |

|---|---|---|---|

| Non-Rapid Eye Movement (NREM) Sleep | 50 mg/kg | No significant increase | [4] |

| NREM Sleep | > 125 mg/kg | Significant increase in duration | [4] |

| Rapid Eye Movement (REM) Sleep | > 125 mg/kg | Dose-dependent decrease in duration |[4] |

Table 2: In Vitro Electrophysiological Effects of Bromisoval (as Bromovalerylurea) on Rat Cortical Neurons

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Inhibitory Postsynaptic Currents (IPSCs) | Application of Bromovalerylurea | Dose-dependent prolongation of IPSCs | [4] |

| IPSC Prolongation | In the presence of Flumazenil | Effect is not attenuated |[4] |

Experimental Protocols

The following sections detail standardized protocols for key experiments used to characterize the interaction of allosteric modulators like bromisoval with GABA-A receptors.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of bromisoval on GABA-A receptor-mediated currents in cultured neurons or brain slices.

Objective: To determine if bromisoval modulates the amplitude, kinetics (activation, deactivation, desensitization), and/or duration of GABA-induced chloride currents.

Methodology:

-

Preparation: Prepare acute brain slices (e.g., from rat cortex or hippocampus) or cultured neurons.

-

Solutions:

-

Artificial Cerebrospinal Fluid (aCSF): Containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.

-

Internal Pipette Solution: Containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, and 0.2 Na-GTP, with pH adjusted to 7.3 with CsOH.

-

-

Recording:

-

Establish a whole-cell patch-clamp configuration on a target neuron.

-

Voltage-clamp the neuron at a holding potential of -60 mV.

-

Apply GABA at a concentration that elicits a submaximal current (e.g., EC₁₀-EC₂₀) to allow for potentiation to be observed.

-

Co-apply GABA with varying concentrations of bromisoval to the bath.

-

Record the resulting currents.

-

-

Data Analysis:

-

Measure the peak amplitude, decay time constant, and total charge transfer of the GABA-induced currents in the absence and presence of bromisoval.

-

Construct a dose-response curve for bromisoval's potentiation of the GABA response to determine its EC₅₀.

-

Analyze changes in current kinetics to infer effects on channel opening/closing rates.

-

Figure 2: Experimental workflow for whole-cell patch-clamp analysis.

Protocol for Radioligand Binding Assay

This protocol is used to determine if bromisoval binds to a specific site on the GABA-A receptor and to measure its binding affinity (Kᵢ).

Objective: To investigate the binding of bromisoval to the GABA-A receptor complex and its allosteric modulation of other radioligand binding.

Methodology:

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue (e.g., cortex or cerebellum).

-

Assay Buffer: Typically a Tris-HCl buffer (e.g., 50 mM, pH 7.4).

-

Binding Experiment (Modulation of Agonist Binding):

-

Incubate brain membranes with a fixed concentration of a radiolabeled GABA agonist (e.g., [³H]muscimol).

-

Add increasing concentrations of bromisoval to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis:

-

Determine if bromisoval enhances or inhibits the binding of [³H]muscimol.

-

If modulation is observed, a Kᵢ value can be calculated to quantify the affinity of bromisoval for its modulatory site.

-

Figure 3: Workflow for a radioligand binding assay.

Protocol for In Vivo Electroencephalography (EEG) Sleep Analysis

This protocol is for assessing the hypnotic effects of bromisoval in a preclinical model.

Objective: To quantify the effects of bromisoval on sleep architecture, including the duration of different sleep stages and the power of various EEG frequency bands.

Methodology:

-

Animal Surgery: Implant EEG and electromyography (EMG) electrodes in rats for chronic sleep recording. Allow for a post-operative recovery period.

-

Drug Administration: Administer bromisoval (e.g., via intraperitoneal injection) at various doses, along with a vehicle control, at the beginning of the light (inactive) phase.

-

EEG/EMG Recording: Record EEG and EMG signals continuously for a defined period (e.g., 6-24 hours) post-injection.

-

Sleep Scoring: Manually or automatically score the recordings into stages: wakefulness, NREM sleep, and REM sleep, based on standard criteria for EEG and EMG patterns.

-

Data Analysis:

-

Calculate the total time spent in each sleep stage for each dose of bromisoval and compare it to the vehicle control.

-

Perform a power spectral analysis (e.g., using Fast Fourier Transform) on the EEG data for each sleep stage to determine changes in the power of different frequency bands (e.g., delta, theta, alpha, sigma, beta).

-

Conclusion and Future Directions

Bromisoval exerts its sedative and hypnotic effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic inhibition. Evidence indicates its binding site is distinct from that of benzodiazepines. While its general mechanism is understood, a significant gap exists in the literature regarding its quantitative pharmacology and the precise location of its binding site. Future research employing the methodologies outlined in this guide, such as detailed electrophysiological analysis of its effects on channel kinetics, radioligand binding studies with a custom-synthesized radiolabeled bromisoval analog, and site-directed mutagenesis or photoaffinity labeling, would be invaluable for fully elucidating its molecular interactions with the GABA-A receptor. Such studies could provide a more detailed understanding of the structure-activity relationships of acyl ureas and inform the development of novel, subtype-selective GABA-A receptor modulators.

References

- 1. Effects of hypnotics on the sleep EEG of healthy young adults: new data and psychopharmacologic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characteristics of electroencephalogram signatures in sedated patients induced by various anesthetic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Bromisoval

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and mechanism of action of Bromisoval. The information is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.

Introduction

Bromisoval, also known as bromovalerylurea, is a sedative and hypnotic agent belonging to the bromoureide group.[1] First discovered in 1907, it has been used for its calming and sleep-inducing effects.[1][2] While newer agents have largely replaced it in clinical practice, Bromisoval remains a subject of scientific interest.[2][3] Chronic use of Bromisoval has been linked to bromine poisoning.[1][4] This document details its synthesis, chemical characteristics, and the experimental protocols for its study.

Synthesis of Bromisoval

The primary method for synthesizing Bromisoval involves a two-step process: the bromination of isovaleric acid followed by a condensation reaction with urea.[1][5] A common approach is the Hell-Volhard-Zelinsky reaction for the bromination step.[1][5]

The synthesis can be broadly categorized into the following stages:

-

Bromination of Isovaleric Acid: Isovaleric acid is reacted with bromine in the presence of a catalyst, such as phosphorus tribromide, to yield α-bromoisovaleryl bromide.[5][6]

-

Condensation with Urea: The resulting α-bromoisovaleryl bromide is then condensed with urea to form the final product, Bromisoval.[5][6]

An alternative patented process describes the production of Bromisoval from isoamyl alcohol through a four-step method involving oxidation, bromination, condensation, and refining.[7]

The following protocol is a synthesized method based on published literature.[6]

Step 1: Synthesis of α-bromo isovaleric acid

-

Under the catalysis of phosphorus tribromide, isovaleric acid and bromine are reacted to generate α-bromo isovaleric acid.

Step 2: Synthesis of α-bromoisopentanoyl bromide

-

The product from Step 1 is transferred to an acylation and bromination tank.

-

Phosphorus tribromide and bromine are added to continue the reaction, forming α-bromoisopentanoyl bromide.

-

After the reaction, the pressure is reduced, and the mixture is heated.

-

Fractions are distilled and collected at 85-95 °C / 20-30 mmHg to obtain α-bromoisopentanoyl bromide.

Step 3: Condensation to form Bromisoval

-

The purified α-bromoisopentanoyl bromide is condensed with urea to yield the crude Bromisoval product.

Step 4: Recrystallization

-

The crude Bromisoval is purified by recrystallization with ethanol. The suggested ratio is: crude Bromisoval:ethanol:activated carbon = 1:2.5:0.01.[6]

Caption: Synthesis workflow for Bromisoval.

Chemical Characterization

Bromisoval is a white to off-white crystalline powder.[8] It is soluble in organic solvents and less soluble in water.[8]

| Property | Value | Reference |

| IUPAC Name | (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide | [1] |

| Synonyms | Bromovalerylurea, Bromural, Brovarin | [9] |

| CAS Number | 496-67-3 | [1] |

| Chemical Formula | C₆H₁₁BrN₂O₂ | [1] |

| Molar Mass | 223.07 g/mol | [10] |

| Appearance | White to off-white crystalline powder | [8] |

| Solubility in DMSO | 44 mg/mL (197.24 mM) | [11] |

| log P | 1.057 | [1] |

| pKa | 10.536 | [1] |

| pKb | 3.461 | [1] |

| Parameter | Value | Species | Administration | Reference |

| ISD₅₀ | 0.35 (0.30-0.39) mmol/kg | Male mice | Intraperitoneal | [12] |

| LD₅₀ | 3.25 (2.89-3.62) mmol/kg | Male mice | Intraperitoneal | [12] |

Mechanism of Action

Bromisoval exerts its sedative and hypnotic effects by modulating the central nervous system.[13] Its primary mechanism of action is the enhancement of the activity of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the brain.[2][13]

Bromisoval binds to specific sites on the GABA-A receptor complex, which increases the receptor's affinity for GABA.[13] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions into neurons, causing hyperpolarization and making them less likely to fire. The overall result is a dampening of neuronal excitability, leading to sedation, reduced anxiety, and sleep induction.[13]

Caption: Mechanism of action of Bromisoval.

Experimental Protocols for In Vitro Studies

The following protocols are based on studies investigating the anti-inflammatory effects of Bromisoval.[12]

-

Cell Line: Murine microglial cell line BV2 is utilized.

-

Culture Medium: Cells are maintained in a medium supplemented with 10% fetal bovine serum.

-

Experimental Setup:

-

BV2 cells are seeded onto wells in 4-well culture plates.

-

To investigate the effects of Bromisoval, cells are pre-incubated with the compound (e.g., 1-100 μg/mL) for 30 minutes.

-

Lipopolysaccharide (LPS) is then added, and the cells are incubated for a period ranging from 30 minutes to 24 hours.

-

-

Sample Collection: Conditioning media is obtained from BV2 cell cultures that have been incubated for 24 hours in E2 medium containing 1 μg/ml LPS, with or without Bromisoval.

-

Analysis: The collected media is subjected to nitric oxide determination.

-

Normalization: To normalize the level of released NO by the cellular protein content, the cells are solubilized with RIPA buffer. The protein content is then determined using a BCA protein assay.

Caption: In vitro experimental workflow.

References

- 1. Bromisoval - Wikipedia [en.wikipedia.org]

- 2. What is Bromisoval used for? [synapse.patsnap.com]

- 3. Bromisoval - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 4. Bromisoval [chemeurope.com]

- 5. File:Bromisoval synthesis.png - Wikimedia Commons [commons.wikimedia.org]

- 6. CN102276504A - Synthesis method of bromisoval - Google Patents [patents.google.com]

- 7. Process for producing bromisoval - Eureka | Patsnap [eureka.patsnap.com]

- 8. CAS 496-67-3: Bromisoval | CymitQuimica [cymitquimica.com]

- 9. Bromovalerylurea | C6H11BrN2O2 | CID 2447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Bromisoval | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. selleckchem.com [selleckchem.com]

- 12. glpbio.com [glpbio.com]

- 13. What is the mechanism of Bromisoval? [synapse.patsnap.com]

The Pharmacological Profile of Bromovalerylurea and Its Derivatives: A Technical Guide

Abstract

Bromovalerylurea, a monoureide derivative, has a long history as a sedative and hypnotic agent.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of bromovalerylurea and its related derivatives. It delves into the mechanism of action, pharmacodynamic effects, pharmacokinetic properties, and toxicological considerations. Detailed experimental protocols for evaluating the sedative-hypnotic and anxiolytic activities of these compounds are provided, alongside methodologies for in vitro assessment of their interaction with the primary molecular target, the GABA-A receptor. This document is intended for researchers, scientists, and drug development professionals in the field of neuroscience and pharmacology.

Introduction

Bromovalerylurea, also known as bromisoval, is a sedative and hypnotic drug belonging to the bromoureide group, first introduced in the early 20th century.[3] Historically, it has been used to manage anxiety and insomnia.[5] As a derivative of urea, its chemical structure features a bromine atom, which is crucial for its pharmacological activity.[2] While its use has declined in many regions due to the development of agents with more favorable safety profiles, bromovalerylurea and its derivatives remain subjects of pharmacological interest for their action on the central nervous system (CNS). This guide aims to provide a detailed technical overview of their pharmacological properties.

Pharmacological Profile of Bromovalerylurea

Mechanism of Action

The primary mechanism of action of bromovalerylurea is the potentiation of the effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the CNS.[2] Bromovalerylurea binds to the GABA-A receptor complex at a site distinct from the benzodiazepine binding site. This allosteric modulation enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride channel opening. The subsequent influx of chloride ions into the neuron causes hyperpolarization of the cell membrane, making it less excitable and resulting in a dampening of overall CNS activity. This increased inhibitory neurotransmission underlies the sedative, anxiolytic, and hypnotic effects of the compound.[2]

Recent studies have also highlighted the anti-inflammatory properties of bromovalerylurea, suggesting it can suppress the expression of various pro- and anti-inflammatory mediators in macrophages.[5]

Pharmacodynamics

The principal pharmacodynamic effects of bromovalerylurea are CNS depression, leading to:

-

Sedation: A calming effect that reduces excitement and irritability.

-

Hypnosis: The induction of sleep.

-

Anxiolysis: The reduction of anxiety.

Pharmacokinetics

Detailed pharmacokinetic data for bromovalerylurea is not extensively documented in recent literature. However, available information indicates the following:

-

Absorption: Bromovalerylurea is administered orally and is absorbed from the gastrointestinal tract.[6]

-

Metabolism: The metabolic pathways of bromovalerylurea are not fully elucidated. However, like other bromoureides, it is expected to be metabolized in the liver.[7]

-

Excretion: Bromovalerylurea and its metabolites are primarily excreted through the kidneys in urine.[1] The drug has a notably long serum half-life of approximately 12 days, which can lead to accumulation with repeated use.[1][2]

Toxicity

The use of bromovalerylurea is associated with both acute and chronic toxicity.

-

Acute Toxicity: Overdose can lead to significant CNS depression, drowsiness, confusion, impaired motor coordination, and in severe cases, respiratory depression and coma.[2]

-

Chronic Toxicity (Bromism): Due to its long half-life and the presence of bromine, chronic use can lead to the accumulation of bromide ions, resulting in a condition known as bromism. Symptoms of bromism are diverse and can include neurological and psychiatric manifestations such as memory loss, confusion, hallucinations, delirium, as well as dermatological issues.[2][7][8]

-

Dependence and Withdrawal: Prolonged use of bromovalerylurea can lead to tolerance and physical dependence. Abrupt discontinuation can trigger withdrawal symptoms.

Table 1: Toxicity Data for Bromovalerylurea

| Parameter | Value/Observation | Reference |

| Acute Overdose Symptoms | Drowsiness, confusion, impaired motor coordination, respiratory depression, coma. | [2] |

| Chronic Toxicity | Bromism, characterized by neurological, psychiatric, and dermatological symptoms. | [7][8] |

| Therapeutic Range | 10–20 μg/mL | |

| Toxic Range | 30–40 μg/mL | |

| Half-Life | Approximately 12 days | [1][2] |

Bromovalerylurea Derivatives

Several derivatives of bromovalerylurea have been synthesized and used for their sedative-hypnotic properties. The most notable include acecarbromal and carbromal.

Acecarbromal

Acecarbromal, also known as acetylcarbromal, is a sedative and hypnotic agent.[9]

-

Mechanism of Action: Similar to bromovalerylurea, acecarbromal enhances the effect of GABA at GABA-A receptors, leading to CNS depression.[10][11]

-

Pharmacological Effects: It produces barbiturate-like sedative-hypnotic effects.[8]

-

Toxicity: Prolonged use can lead to bromide accumulation and bromism.[8]

Carbromal

Carbromal is another bromoureide derivative with sedative and hypnotic properties.[12][13]

-

Mechanism of Action: It acts as a positive allosteric modulator of GABA-A receptors, potentiating GABAergic neurotransmission.[12][14][15]

-

Pharmacokinetics: Carbromal is rapidly absorbed after oral administration, with an onset of action within 30 to 60 minutes.[12] It is extensively metabolized in the liver into active metabolites.[14]

-

Toxicity: Similar to other bromoureides, chronic use carries the risk of bromism and dependence.[7][14]

Experimental Protocols

In Vivo Assessment of Sedative-Hypnotic Activity

This is a classic method to screen for sedative-hypnotic properties.[16]

-

Objective: To evaluate the ability of a test compound to potentiate the hypnotic effect of a barbiturate like thiopental or pentobarbital.

-

Animals: Mice are commonly used.

-

Procedure:

-

Animals are divided into control, standard (e.g., diazepam), and test groups.

-

The test compound is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a specific period (e.g., 30 minutes for p.o.), a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 40 mg/kg, i.p.) is administered.[17]

-

The latency to the loss of the righting reflex (onset of sleep) and the total duration of the loss of the righting reflex (duration of sleep) are recorded.

-

-

Endpoint: A significant increase in the duration of sleep compared to the control group indicates sedative-hypnotic activity.[16][17]

In Vivo Assessment of Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents.[18][19]

-

Objective: To measure the anxiolytic effect of a compound based on the rodent's natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.[19][20]

-

Procedure:

-

Acclimate the animals to the testing room.

-

Administer the test compound or vehicle.

-

Place the mouse in the center of the maze, facing an open arm.[21]

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).[18][21]

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Endpoint: A significant increase in the percentage of time spent in the open arms and the number of entries into the open arms suggests an anxiolytic effect.

In Vitro Assessment of GABA-A Receptor Modulation

This technique allows for the direct measurement of ion channel activity in response to a drug.[22][23]

-

Objective: To determine if a compound modulates GABA-A receptor function.

-

Preparation: Whole-cell patch-clamp recordings are obtained from cells expressing GABA-A receptors (e.g., HEK293 cells transiently expressing specific receptor subunits or cultured neurons).[22][24]

-

Procedure:

-

A glass micropipette forms a high-resistance seal with the cell membrane.

-

The membrane patch is ruptured to allow electrical access to the cell's interior (whole-cell configuration).

-

The cell is voltage-clamped at a specific holding potential (e.g., -80 mV).[25]

-

A known concentration of GABA is applied to the cell to evoke an inward chloride current.

-

The test compound is co-applied with GABA.

-

-

Endpoint: An increase in the amplitude or a change in the decay kinetics of the GABA-evoked current in the presence of the test compound indicates positive allosteric modulation of the GABA-A receptor.

Visualizations

Signaling Pathway

Caption: Modulation of GABA-A receptor by Bromovalerylurea.

Experimental Workflows

References

- 1. A case of acute bromvalerylurea intoxication that was successfully treated with direct hemoperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Bromisoval? [synapse.patsnap.com]

- 3. Bromisoval - Wikipedia [en.wikipedia.org]

- 4. Bromovalerylurea | C6H11BrN2O2 | CID 2447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. columbia.edu [columbia.edu]

- 7. Carbromal - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 8. Acecarbromal - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 9. Acecarbromal - Wikipedia [en.wikipedia.org]

- 10. What is Acecarbromal used for? [synapse.patsnap.com]

- 11. What is the mechanism of Acecarbromal? [synapse.patsnap.com]

- 12. What is Carbromal used for? [synapse.patsnap.com]

- 13. Carbromal - Wikipedia [en.wikipedia.org]

- 14. Carbromal Sedative for Research [benchchem.com]

- 15. What is the mechanism of Carbromal? [synapse.patsnap.com]

- 16. Evaluation of Sedative and Hypnotic Activity of Ethanolic Extract of Scoparia dulcis Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of Anxiolytic, Sedative-hypnotic and Amnesic Effects of Novel 2-phenoxy phenyl-1,3,4-oxadizole Derivatives Using Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. protocols.io [protocols.io]

- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mmpc.org [mmpc.org]

- 21. albany.edu [albany.edu]

- 22. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]

- 23. "Patch-clamp investigation of the modulation of GABAa receptor currents" by Celine Joelle Croft [scholarworks.smith.edu]

- 24. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 25. moleculardevices.com [moleculardevices.com]

Historical development and discovery of Bromisoval as a sedative

An In-depth Guide for Researchers and Drug Development Professionals on the Historical Development and Discovery of Bromisoval

Abstract

This technical guide provides a comprehensive overview of the historical development and discovery of Bromisoval, a bromoureide class sedative and hypnotic. First synthesized in the early 20th century, Bromisoval represents a significant milestone in the evolution of central nervous system depressants, predating the advent of benzodiazepines. This document details its discovery by Knoll in 1907, its synthesis, mechanism of action, early clinical applications, and subsequent decline in use due to safety concerns. The information is presented to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the history of sedative-hypnotic pharmacology.

Introduction

Bromisoval, chemically (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, emerged in an era of burgeoning pharmacological innovation at the turn of the 20th century. As the medical community sought alternatives to the often-toxic bromides and the habit-forming opiates for sedation and sleep induction, synthetic chemistry offered new avenues for drug discovery. Bromisoval, also known as bromovalerylurea, was one such discovery that gained traction for its perceived milder hypnotic effects compared to barbiturates. This guide will trace the scientific journey of Bromisoval from its inception to its eventual replacement by safer alternatives.

Discovery and Historical Development

Bromisoval was first synthesized by the German pharmaceutical company Knoll in 1907 and was subsequently patented in 1909. Marketed under various trade names, including Bromural, it was prescribed as a daytime sedative and a mild soporific for individuals experiencing nervousness, anxiety, and restlessness. Its introduction was part of a broader trend in medicinal chemistry focusing on the synthesis of urea derivatives (ureides) as sedative-hypnotics. The bromoureides, including Bromisoval and carbromal, were initially considered safer alternatives to the widely used barbiturates. However, the chronic use of Bromisoval was later associated with bromine poisoning, or bromism, a condition characterized by a range of neurological and psychiatric symptoms. This significant drawback, coupled with the development of benzodiazepines in the mid-20th century, led to a decline in the therapeutic use of Bromisoval in most parts of the world. Despite this, it has remained available over the counter in some regions, often in combination with analgesics.

Chemical Synthesis

The primary route for the synthesis of Bromisoval involves a two-step process. The first step is the α-bromination of isovaleric acid using the Hell-Volhard-Zelinsky reaction. This is followed by the condensation of the resulting α-bromoisovaleryl bromide with urea.

Experimental Protocol: Synthesis of Bromisoval

Step 1: Synthesis of α-Bromoisovaleryl Bromide via Hell-Volhard-Zelinsky Reaction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add isovaleric acid (1 molar equivalent) and a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃).

-

Bromination: Slowly add bromine (1.1 molar equivalents) to the flask from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be appropriately vented or trapped.

-

Reflux: After the addition of bromine is complete, gently heat the reaction mixture to reflux until the evolution of HBr gas ceases and the color of the mixture fades.

-

Purification: The resulting α-bromoisovaleryl bromide can be purified by distillation under reduced pressure.

Step 2: Condensation with Urea

-

Reaction Setup: In a separate reaction vessel, dissolve urea (1 molar equivalent) in a suitable solvent.

-

Condensation: Slowly add the purified α-bromoisovaleryl bromide to the urea solution with stirring. The reaction is typically carried out at room temperature or with gentle heating.

-

Precipitation and Filtration: As the reaction proceeds, Bromisoval will precipitate out of the solution. The reaction mixture is then cooled, and the solid product is collected by filtration.

-

Recrystallization: The crude Bromisoval is purified by recrystallization from a suitable solvent, such as ethanol, to yield a crystalline solid.

Mechanism of Action

Bromisoval exerts its sedative and hypnotic effects by modulating the central nervous system (CNS). Its primary mechanism of action is the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.

GABA-A Receptor Modulation

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron. This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus reducing neuronal excitability. Bromisoval is believed to bind to a site on the GABA-A receptor complex, distinct from the GABA and benzodiazepine binding sites, and allosterically modulate the receptor to enhance the effect of GABA. This enhancement of GABAergic neurotransmission results in the observed sedative and hypnotic effects.

Pharmacological Evaluation in the Early 20th Century

In the era of Bromisoval's development, the pharmacological evaluation of sedative-hypnotics was primarily conducted in animal models. These early experimental protocols lacked the sophistication of modern techniques but provided the foundational data for clinical use.

Representative Experimental Protocol: Assessment of Sedative-Hypnotic Activity

-

Animal Model: Healthy, adult animals (e.g., mice, rats, rabbits) of a consistent strain and weight are used.

-

Drug Administration: Bromisoval is administered orally or intraperitoneally at various doses to different groups of animals. A control group receives a vehicle.

-

Observation of Sedation: The degree of sedation is qualitatively and quantitatively assessed. This can include:

-

Loss of Righting Reflex: The time to the loss of the righting reflex (the ability of the animal to return to an upright position when placed on its back) is recorded as the onset of sleep. The duration for which the reflex is absent is measured as the sleeping time.

-

Potentiation of Barbiturate-Induced Sleep: The ability of Bromisoval to prolong the sleeping time induced by a sub-hypnotic or hypnotic dose of a barbiturate (e.g., hexobarbital) is measured.

-

Spontaneous Motor Activity: A decrease in spontaneous movement is observed and can be quantified using activity cages.

-

-

Toxicity Assessment: Acute toxicity is determined by administering escalating doses of Bromisoval to determine the median lethal dose (LD₅₀). Chronic toxicity studies would involve daily administration over an extended period, with observation for signs of toxicity, including weight loss, behavioral changes, and post-mortem pathological examination.

Quantitative Data

Historical quantitative data from the early clinical use of Bromisoval is sparse and not presented in the format of modern clinical trials. The following tables summarize the available information on dosage and toxicity.

Table 1: Dosage Information for Bromisoval

| Indication | Dosage Form | Recommended Dose | Frequency |

| Sedation | Tablets | 0.3 g | 1-2 times daily |

| Hypnosis | Tablets | 0.6 - 0.9 g | Once at bedtime |

Note: These are representative historical dosages and may not reflect current medical recommendations where the drug is still available.

Table 2: Reported Toxicity of Bromisoval

| Toxicity Type | Description | Key Findings |

| Acute Toxicity | Overdose can lead to CNS depression, coma, and respiratory failure. | Cases of suicidal and accidental overdose have been reported, sometimes leading to death. |

| Chronic Toxicity (Bromism) | Accumulation of bromide ions from the metabolism of Bromisoval. | Symptoms include neurological (ataxia, memory loss, confusion, hallucinations) and psychiatric disturbances. |

| Dependence | Prolonged use can lead to physical and psychological dependence. | While considered to have a lower dependence potential than barbiturates, case reports indicate a risk of dependence. |

Logical Workflow of Bromisoval Development

The development and evaluation of Bromisoval followed a logical progression from chemical synthesis to pharmacological testing and eventual clinical application.

In-Vitro Anti-inflammatory Properties of Bromisoval: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro anti-inflammatory properties of Bromisoval (also known as bromovalerylurea). The information presented is collated from scientific literature, focusing on the molecular mechanisms and experimental evidence of its anti-inflammatory action.

Core Mechanism of Action: NRF2 Pathway Activation

Recent studies have elucidated that the anti-inflammatory and anti-oxidative effects of Bromisoval are primarily mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[1][2][3] Bromisoval, predicted to have an electrophilic moiety, is suggested to inhibit Kelch-like ECH-associated protein 1 (KEAP1), the negative regulator of NRF2.[1][3] This inhibition leads to the stabilization and nuclear translocation of NRF2.[1] In the nucleus, NRF2 binds to the antioxidant response element (ARE) and transcriptionally activates a battery of cytoprotective genes, which in turn exert anti-inflammatory and anti-oxidative effects.[1]

The specificity of Bromisoval for the KEAP1-NRF2 pathway has been demonstrated, with studies showing no significant activation of other stress response pathways such as NF-κB, ER stress, or heat shock response.[1]

Quantitative Data on Anti-inflammatory Effects

The in-vitro anti-inflammatory activity of Bromisoval has been quantified in various experimental settings. The following tables summarize the key findings.

Table 1: Effect of Bromisoval on Pro-inflammatory Gene Expression in LPS-Treated BV2 Murine Microglial Cells [1]

| Pro-inflammatory Gene | Bromisoval Concentration | % Inhibition of mRNA Expression (relative to LPS control) |

| Nos2 (iNOS) | 50 µg/mL | ~60% |

| Il-1β | 50 µg/mL | ~70% |

| Il-6 | 50 µg/mL | ~50% |

| Ccl2 | 50 µg/mL | ~50% |

Table 2: Effect of Bromisoval on Nitric Oxide (NO) Production and NOS2 Protein Expression in LPS-Treated BV2 Cells [1]

| Parameter | Bromisoval Concentration | % Inhibition (relative to LPS control) |

| NOS2 Protein Expression | 50 µg/mL | ~80% |

| Nitrite (NO) Production | 50 µg/mL | ~70% |

| Nos2 Promoter Activity | 50 µg/mL | ~50% |

Table 3: Effect of Bromisoval on ARE-Dependent Transcriptional Activity in HepG2 Cells [1]

| Bromisoval Concentration | Fold Activation of ARE-dependent Transcription | Duration of Activation |

| 6.25 µg/mL (28 µM) | ~2-fold | > 60 hours |

| 100 µg/mL (448 µM) | > 8-fold | > 60 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the literature.

Cell Culture and Treatment

-

Cell Lines:

-

BV2: Murine microglial cell line.

-

HepG2: Human hepatoblastoma cell line.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: For inflammatory stimulation, cells are treated with lipopolysaccharide (LPS). Bromisoval (dissolved in a suitable solvent like DMSO) is added to the cell culture medium at various concentrations prior to or concurrently with LPS stimulation.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from treated and untreated cells using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR: The relative expression levels of target genes (e.g., Nos2, Il-1β, Il-6, Ccl2) are quantified using a qPCR system with specific primers and a fluorescent dye (e.g., SYBR Green). The expression levels are normalized to a housekeeping gene (e.g., Gapdh).

Western Blotting for Protein Expression Analysis

-

Protein Extraction: Cells are lysed to extract total protein.

-

Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., NOS2, NRF2, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescence detection system.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: The cell culture supernatant is collected after treatment.

-

Griess Reaction: The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent, which involves a colorimetric reaction.

-

Quantification: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is calculated from a standard curve.

Luciferase Reporter Assay for Transcriptional Activity

-

Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a specific response element (e.g., Antioxidant Response Element - ARE).

-

Treatment: The transfected cells are treated with Bromisoval.

-

Luciferase Assay: Cell lysates are prepared, and the luciferase activity is measured using a luminometer. The activity is often normalized to a co-transfected control plasmid (e.g., expressing Renilla luciferase).

Visualizations

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the in-vitro anti-inflammatory properties of Bromisoval.

References

- 1. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The anti-inflammatory and anti-oxidative effect of a classical hypnotic bromovalerylurea mediated by the activation of NRF2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Sedative-Hypnotic Effects of Bromoureides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoureides are a class of sedative-hypnotic drugs derived from urea, characterized by the presence of a bromine atom in their chemical structure. Historically used for the management of insomnia and anxiety, their clinical application has declined due to a narrow therapeutic index and the development of safer alternatives, such as benzodiazepines.[1][2] Prominent members of this class include acecarbromal, bromisoval, and carbromal.[1] Despite their reduced clinical use, the study of bromoureides provides valuable insights into the mechanisms of sedative-hypnotic action and structure-activity relationships that can inform the development of novel therapeutics targeting the central nervous system. This technical guide provides an in-depth overview of the sedative-hypnotic effects of bromoureides, focusing on their core pharmacology, experimental evaluation, and the molecular pathways they modulate.

Core Mechanism of Action: Potentiation of GABAergic Neurotransmission

The primary mechanism underlying the sedative-hypnotic effects of bromoureides is their positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[3][4] The GABA-A receptor is the principal inhibitory neurotransmitter receptor in the mammalian central nervous system. It is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.[4]

Bromoureides, similar to barbiturates, bind to a distinct allosteric site on the GABA-A receptor complex.[2][5] This binding potentiates the effect of GABA, increasing the influx of chloride ions and thereby enhancing inhibitory neurotransmission.[4] This leads to a generalized depression of the central nervous system, manifesting as sedation, hypnosis, and anxiolysis.[3]

The following diagram illustrates the signaling pathway of GABA-A receptor modulation by bromoureides.

Figure 1: Signaling pathway of bromoureide-mediated GABA-A receptor modulation.

Quantitative Pharmacological Data

The sedative-hypnotic potency and toxicity of bromoureides vary depending on their chemical structure. The following tables summarize available quantitative data for key bromoureide compounds.

Table 1: Sedative-Hypnotic Potency and Acute Toxicity in Mice

| Compound | Sedative Potency (ISD50, mmol/kg, i.p.) | Acute Toxicity (LD50, mmol/kg, i.p.) | Reference(s) |

| Bromisoval | 0.35 (0.30-0.39) | 3.25 (2.89-3.62) | [6] |

| Carbromal | 1.8 | 1.5 | [7] |

ISD50: Dose causing immobility and loss of righting reflex in 50% of animals.

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Carbromal

| Parameter | Value | Species | Notes | Reference(s) |

| Therapeutic Serum Concentration | ||||

| Carbromal | 30 µmol/L | Human | After 1.0 g oral dose | [7] |

| Bromoethylbutyramide (metabolite) | up to 20 µmol/L | Human | After 1.0 g oral dose | [7] |

| Ethylbutyrylurea (metabolite) | 2-3 µmol/L | Human | After 1.0 g oral dose | [7] |

| Toxic Serum Concentration | ||||

| Carbromal | 200 µmol/L | Human | In acutely poisoned patients | [7] |

| Bromoethylbutyramide (metabolite) | 350 µmol/L | Human | In acutely poisoned patients | [7] |

| Ethylbutyrylurea (metabolite) | 50 µmol/L | Human | In acutely poisoned patients | [7] |

| Relative Narcotic Activity | ||||

| Carbromal | 100 | Rat | Compared to Phenobarbitone | [7] |

| Bromoethylbutyramide (metabolite) | 66 | Rat | Compared to Phenobarbitone | [7] |

| Ethylbutyrylurea (metabolite) | 33 | Rat | Compared to Phenobarbitone | [7] |

| Phenobarbitone | 100 | Rat | Reference compound | [7] |

Structure-Activity Relationships (SAR)

The chemical structure of bromoureides significantly influences their sedative-hypnotic activity. Key structural features that impact potency and duration of action include lipophilicity and the nature of the acyl and urea moieties.

A study of bromo- and chloro-acylurea analogues revealed the following SAR insights:

-

Lipophilicity: A major determinant of central depressant and acute toxic effects. Increased lipophilicity generally correlates with increased potency.[8]

-

Acyl Chain Length: Among homologous 1-(2-chloroacyl)ureas, those with 6 acyl carbons exhibited maximal potency.[8]

-

Isomeric Structure: Among structural isomers, the most potent were 2-halo, 3-alkyl substituted compounds.[8]

-

Therapeutic Index: The most potent compounds also demonstrated the largest ratios of hypnotic to lethal activity.[8]

These findings suggest that modifications to the acyl chain and the position of the halogen atom are critical for optimizing the sedative-hypnotic properties of bromoureides while potentially minimizing toxicity.

The logical relationship for SAR in bromoureides can be visualized as follows:

Figure 2: Key structural determinants of bromoureide activity.

Experimental Protocols

The sedative-hypnotic effects of bromoureides can be evaluated using a variety of in vivo and in vitro assays. The following are detailed methodologies for key experiments.

In Vivo Assessment of Sedative-Hypnotic Activity

1. Loss of Righting Reflex (LORR) Assay

This is a primary behavioral assay to assess the hypnotic effect of a compound.

-

Objective: To determine the dose of a bromoureide that induces a loss of the righting reflex in 50% of the animals (hypnotic dose, HD50).

-

Animals: Male Swiss albino mice (20-30 g).

-

Procedure:

-

Administer the test compound (e.g., bromisoval) intraperitoneally (i.p.) at various doses to different groups of mice.

-

At set time points after administration, place each mouse on its back.

-

The loss of the righting reflex is defined as the inability of the mouse to right itself (return to a prone position with all four paws on the ground) within a specified time (e.g., 30 seconds).[9]

-

Record the number of animals in each dose group that exhibit LORR.

-

Calculate the HD50 using a suitable statistical method (e.g., probit analysis).

-

-

Experimental Workflow:

Figure 3: Workflow for the Loss of Righting Reflex (LORR) assay.

2. Potentiation of Barbiturate-Induced Hypnosis

This assay assesses the ability of a compound to enhance the hypnotic effect of a standard hypnotic agent like pentobarbital.

-

Objective: To determine if a sub-hypnotic dose of a bromoureide can potentiate the sleeping time induced by a hypnotic dose of pentobarbital.

-

Animals: Male mice (20-25 g).

-

Procedure:

-

Divide animals into groups: control (vehicle), standard (pentobarbital), and test (bromoureide + pentobarbital).

-

Administer the test compound (e.g., acecarbromal) or vehicle orally or i.p.

-

After a set pre-treatment time (e.g., 30 minutes), administer a hypnotic dose of pentobarbital (e.g., 45 mg/kg, i.p.) to all groups except a naive control.[10]

-

Measure the onset of sleep (time to LORR) and the duration of sleep (time from LORR to recovery of the righting reflex).[10]

-

A significant increase in the duration of sleep in the test group compared to the standard group indicates potentiation.

-

-

Experimental Workflow:

References

- 1. Bromisoval - Wikipedia [en.wikipedia.org]

- 2. Bromisoval - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Acecarbromal? [synapse.patsnap.com]

- 5. What is Bromisoval used for? [synapse.patsnap.com]

- 6. glpbio.com [glpbio.com]

- 7. Assessing Changes in Volatile General Anesthetic Sensitivity of Mice after Local or Systemic Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study in mice of bromo and chloro acylurea analogues of the sedative-hypnotic bromureides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 10. e-nps.or.kr [e-nps.or.kr]

An In-depth Technical Guide to the Physicochemical Properties and Solubility of Bromisoval

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties and solubility of Bromisoval, a sedative and hypnotic agent. The document is intended for researchers, scientists, and professionals in drug development, offering critical data and methodologies to support further research and formulation activities. All quantitative data is presented in structured tables for ease of comparison. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside visual representations of these workflows using Graphviz (DOT language) to ensure clarity and reproducibility.

Introduction

Bromisoval, with the chemical name (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide, is a bromoureide derivative that has been used for its sedative and hypnotic properties.[1] A thorough understanding of its physicochemical properties and solubility is fundamental for its formulation, bioavailability, and overall therapeutic efficacy. This guide synthesizes available data on Bromisoval's core characteristics and outlines the experimental procedures for their determination.

Physicochemical Properties

The fundamental physicochemical properties of Bromisoval are summarized in the table below. These parameters are crucial for predicting the behavior of the compound in various physiological and formulation environments.

| Property | Value | Reference |

| IUPAC Name | (RS)-2-Bromo-N-carbamoyl-3-methylbutanamide | [1] |

| Chemical Formula | C₆H₁₁BrN₂O₂ | [1][2][3][4][5][6][7][8][9][10][11][12][13][14] |

| Molecular Weight | 223.07 g/mol | [1][3][4][5][7][8][9][10][13][14] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Approximately 152 °C | [3][10] |

| pKa (acidic) | 10.536 | [1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Bromisoval is generally described as being soluble in organic solvents and less soluble in water.[4] The available quantitative solubility data is presented below.

| Solvent | Solubility | Temperature | Reference |

| Water | 19.03 g/L | Not Stated | [2] |

| 1.71 mg/mL (1.71 g/L) | Not Stated | [5] | |

| Dimethyl Sulfoxide (DMSO) | 300 mg/mL | Not Stated | [3][14] |

| 44 mg/mL | Not Stated | [7] | |

| Methanol | Slightly Soluble | Not Stated | [2] |

| Ethanol | Data Not Available | - | |

| Ether | Data Not Available | - | |

| Chloroform | Data Not Available | - |

Note: The significant discrepancy in the reported water solubility values may be attributable to different experimental conditions, such as temperature and pH, which were not specified in the sources.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of Bromisoval.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Methodology:

-

Sample Preparation: A small amount of finely powdered and dried Bromisoval is packed into a capillary tube.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is gradually increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of Bromisoval is added to a known volume of the desired solvent (water, ethanol, ether, chloroform) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of Bromisoval in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

References

- 1. medkoo.com [medkoo.com]

- 2. Cas 496-67-3,Bromisoval | lookchem [lookchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CAS 496-67-3: Bromisoval | CymitQuimica [cymitquimica.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Bromovalerylurea | C6H11BrN2O2 | CID 2447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Bromisoval, (S)- | C6H11BrN2O2 | CID 735997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. unodc.org [unodc.org]

- 10. chemwhat.com [chemwhat.com]

- 11. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bromisoval - Wikipedia [en.wikipedia.org]

- 13. Bromisoval | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 14. glpbio.com [glpbio.com]

Initial Screening of Bromisoval for Novel Therapeutic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromisoval, a bromoureide derivative first introduced in the early 20th century, has a long-established history as a sedative and hypnotic agent.[1] Its mechanism of action is primarily centered on the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, a mechanism it shares with barbiturates.[2][3][4][5] By enhancing the effect of GABA, the principal inhibitory neurotransmitter in the central nervous system (CNS), Bromisoval induces a state of sedation and promotes sleep.[2][3][5] While it has been largely superseded by newer classes of drugs with more favorable safety profiles, the unique chemical scaffold of Bromisoval presents an opportunity for reinvestigation and the potential discovery of novel therapeutic applications beyond its historical use.

This technical guide provides a comprehensive framework for the initial preclinical screening of Bromisoval to identify and characterize potential new therapeutic effects. It outlines detailed experimental protocols for in vitro and in vivo assays, provides a structure for the presentation of quantitative data, and includes visualizations of key pathways and workflows to guide researchers in this endeavor.

Known Pharmacological Profile of Bromisoval

Bromisoval is a sedative and mild hypnotic.[6] Its primary molecular target is the GABA-A receptor, where it binds to a site distinct from the GABA and benzodiazepine binding sites. This interaction potentiates the receptor's response to GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which in turn reduces neuronal excitability.[2][3] Chronic use of Bromisoval has been associated with risks of dependence and "bromism," a state of bromide intoxication.[1][7]

Data Presentation: Quantitative Analysis of Bromisoval

A crucial aspect of screening for novel therapeutic effects is the systematic and quantitative characterization of the compound's activity. The following tables provide a template for summarizing key in vitro and in vivo data for Bromisoval.

Table 1: In Vitro Activity of Bromisoval at the GABA-A Receptor

| Assay Type | Receptor Subtype | Parameter | Value | Reference Compound |

| Radioligand Binding | α1β2γ2 | Kᵢ (nM) | Data to be determined | Diazepam |

| Electrophysiology | α1β2γ2 | EC₅₀ (µM) | Data to be determined | GABA |

| % Max Modulation | Data to be determined | Diazepam | ||

| High-Throughput Screen | Mixed | IC₅₀ (µM) | Data to be determined | Picrotoxin |

Table 2: In Vivo Sedative/Hypnotic Effects of Bromisoval in Rodents

| Animal Model | Species/Strain | Route of Admin. | Dose (mg/kg) | Endpoint | Result |

| Thiopental-Induced Sleep | Mouse (CD-1) | Oral | 50 | Sleep Latency (min) | Data to be determined |

| 100 | Sleep Duration (min) | Data to be determined | |||

| 200 | |||||

| Open Field Test | Rat (Sprague-Dawley) | IP | 25 | Locomotor Activity | Data to be determined |

| 50 | Rearing Frequency | Data to be determined | |||

| 100 |

Table 3: Pharmacokinetic Profile of Bromisoval in Rats

| Route of Admin. | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (µg/L) | AUC (µg·h/L) | t₁/₂ (h) |

| Oral | 50 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

| Intravenous | 10 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of Bromisoval.

In Vitro Assays

Objective: To determine the binding affinity of Bromisoval for the GABA-A receptor.

Methodology:

-

Membrane Preparation: Prepare crude synaptic membranes from the cerebral cortex of adult rats.

-

Radioligand: Use [³H]-Flunitrazepam as the radioligand to label the benzodiazepine binding site on the GABA-A receptor.

-

Assay: Incubate the prepared membranes with a fixed concentration of the radioligand and varying concentrations of Bromisoval (e.g., 0.1 nM to 100 µM).

-

Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity of the filters using liquid scintillation counting.

-

Data Analysis: Calculate the inhibitory constant (Kᵢ) of Bromisoval by fitting the competition binding data to a one-site or two-site binding model using non-linear regression analysis.

Objective: To characterize the functional modulation of the GABA-A receptor by Bromisoval.

Methodology:

-

Cell Culture: Use HEK293 cells transiently or stably expressing specific GABA-A receptor subtypes (e.g., α1β2γ2).

-

Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure GABA-evoked currents.

-

Drug Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to the cells in the absence and presence of increasing concentrations of Bromisoval.

-

Data Acquisition: Record the potentiation of the GABA-evoked current by Bromisoval.

-

Data Analysis: Construct a concentration-response curve for Bromisoval and determine its EC₅₀ and the maximum potentiation effect.

In Vivo Assays

Objective: To assess the sedative-hypnotic effects of Bromisoval.

Methodology:

-

Animals: Use male CD-1 mice (20-25 g).

-

Drug Administration: Administer Bromisoval orally at various doses (e.g., 50, 100, 200 mg/kg) or vehicle control. A positive control such as diazepam (2 mg/kg, i.p.) should also be used.

-

Induction of Sleep: Thirty minutes after drug administration, inject thiopental sodium (e.g., 40 mg/kg, i.p.) to induce sleep.

-

Measurement: Record the time to the loss of the righting reflex (sleep latency) and the time from the loss to the recovery of the righting reflex (sleep duration).

-

Data Analysis: Compare the sleep latency and duration in the Bromisoval-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Objective: To evaluate the potential anxiolytic effects of Bromisoval.

Methodology:

-

Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Animals: Use male Wistar rats (200-250 g).

-

Drug Administration: Administer Bromisoval intraperitoneally at various doses (e.g., 10, 25, 50 mg/kg) or vehicle control 30 minutes before the test.

-

Test Procedure: Place the rat in the center of the maze and allow it to explore for 5 minutes.

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms.

-

Data Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries.

Mandatory Visualizations

Signaling Pathway

Caption: GABA-A Receptor Signaling Pathway Modulated by Bromisoval.

Experimental Workflow

Caption: In Vivo Screening Workflow for Bromisoval.

Logical Relationship

Caption: Dose-Response Relationship of Bromisoval.

References

- 1. Bromisoval - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Bromisoval? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. What is Bromisoval used for? [synapse.patsnap.com]

- 6. bromisoval [drugcentral.org]

- 7. Bromisoval - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

Methodological & Application

Application Note: Quantification of Bromisoval using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromisoval, also known as bromovalerylurea, is a hypnotic and sedative agent belonging to the bromoureide group. It is utilized in various pharmaceutical formulations for its calming and sleep-inducing effects. Accurate and precise quantification of Bromisoval in bulk drug substances and finished pharmaceutical products is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), impurities, and degradation products.[1][2] This application note presents a detailed protocol for the quantitative determination of Bromisoval using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on established principles of chromatography for similar compounds and serves as a comprehensive guideline that should be fully validated by the end-user for their specific matrix and regulatory requirements.

Chromatographic Conditions

A general-purpose, robust RP-HPLC method suitable for the quantification of Bromisoval is proposed. The following conditions are based on methods developed for structurally similar brominated compounds and are expected to provide good resolution and peak shape for Bromisoval.

| Parameter | Recommended Condition |

| HPLC System | Agilent 1260 Infinity II LC System or equivalent |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and 0.05 M Phosphate Buffer (pH 3.0) in a 60:40 v/v ratio |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Run Time | Approximately 10 minutes |

Method Validation Parameters

The following table summarizes the typical validation parameters that must be established for this HPLC method in accordance with International Council for Harmonisation (ICH) guidelines. The provided ranges are illustrative and the actual values must be determined experimentally.

| Validation Parameter | Acceptance Criteria | Typical Expected Results |

| Linearity (Correlation Coefficient, R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | To be determined | 1 - 50 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (% RSD) | ||

| - Repeatability (Intra-day) | ≤ 2.0% | < 1.0% |

| - Intermediate Precision (Inter-day) | ≤ 2.0% | < 1.5% |

| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ratio of 3:1 | To be determined experimentally |

| Limit of Quantification (LOQ) (µg/mL) | Signal-to-Noise ratio of 10:1 | To be determined experimentally |

| Specificity | No interference from blank, placebo, or degradation products at the retention time of the analyte peak. | Peak purity index > 0.999 |

| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (e.g., flow rate, mobile phase composition, pH). | % RSD < 2.0% |

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile: 0.05 M Phosphate Buffer pH 3.0, 60:40 v/v):

-

Phosphate Buffer (0.05 M, pH 3.0): Dissolve 6.8 g of monobasic potassium phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix 600 mL of HPLC grade acetonitrile with 400 mL of the prepared phosphate buffer. Degas the mixture using sonication for 15-20 minutes before use.

Standard Stock Solution Preparation (100 µg/mL):

-

Accurately weigh approximately 10 mg of Bromisoval reference standard and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix thoroughly.

Preparation of Calibration Curve Standards:

-

From the standard stock solution (100 µg/mL), prepare a series of calibration standards by appropriate dilution with the mobile phase to cover the expected concentration range (e.g., 1, 5, 10, 20, 30, 40, and 50 µg/mL).

Sample Preparation (for a Tablet Formulation)

-

Weigh and finely powder not fewer than 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of Bromisoval and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes with intermittent shaking to ensure complete extraction of the drug.

-

Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase. Mix well.

-

Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

-

The filtered solution is now ready for injection into the HPLC system.

Chromatographic Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solutions and the sample solution.

-

Record the chromatograms and measure the peak area for the Bromisoval peak.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of Bromisoval in the sample solution from the calibration curve.

Data Analysis and Calculations

The concentration of Bromisoval in the sample can be calculated using the regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y is the peak area of the sample

-

m is the slope of the calibration curve

-

x is the concentration of Bromisoval in the sample solution (in µg/mL)

-

c is the y-intercept of the calibration curve

The amount of Bromisoval per tablet can then be calculated as follows:

Amount (mg/tablet) = (Concentration from curve (µg/mL) × Dilution factor × Average tablet weight (mg)) / Weight of tablet powder taken (mg)

Signaling Pathways and Experimental Workflows

References

Protocol for dissolving Bromisoval in DMSO for cell culture assays

Application Notes and Protocols